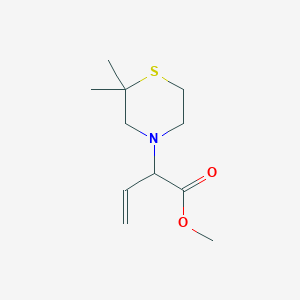
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)but-3-enoate is an organic compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The compound also features a but-3-enoate group, which is an ester derived from butenoic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dimethylthiomorpholin-4-yl)but-3-enoate can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylthiomorpholine with methyl but-3-enoate in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production may also incorporate purification steps, such as distillation or chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiomorpholine ring to a thiomorpholine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiomorpholine derivatives.
Substitution: Various substituted esters and thiomorpholine derivatives.
Scientific Research Applications
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-dimethylthiomorpholin-4-yl)but-3-enoate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: A related compound used in allylation reactions and the synthesis of bioactive molecules.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Another similar compound used in azomethine allylation reactions.
Uniqueness
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)but-3-enoate is unique due to its thiomorpholine ring and but-3-enoate ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethylthiomorpholin-4-yl)but-3-enoate |
InChI |
InChI=1S/C11H19NO2S/c1-5-9(10(13)14-4)12-6-7-15-11(2,3)8-12/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
FXVWUQMGODRXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)C(C=C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















